5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid
CAS No.: 62176-35-6
Cat. No.: VC3830045
Molecular Formula: C14H10BrClO3
Molecular Weight: 341.58 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid - 62176-35-6](/images/structure/VC3830045.png)
Specification
CAS No. | 62176-35-6 |
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Molecular Formula | C14H10BrClO3 |
Molecular Weight | 341.58 g/mol |
IUPAC Name | 5-bromo-2-[(3-chlorophenyl)methoxy]benzoic acid |
Standard InChI | InChI=1S/C14H10BrClO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) |
Standard InChI Key | NOPORWFTNKIIGY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)O |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Characterization
The compound's IUPAC name, 5-bromo-2-[(3-chlorobenzyl)oxy]benzoic acid, precisely describes its molecular architecture:
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Benzoic acid backbone: Serves as the foundational structure with carboxylic acid functionality at position 1
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Bromine substitution: Occupies position 5 on the aromatic ring, influencing electronic distribution
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Ether linkage: Connects the 2-position oxygen to a 3-chlorobenzyl group, creating steric bulk
Molecular formula:
Molecular weight: 349.59 g/mol
Structural Analysis
X-ray crystallography of analogous compounds reveals key structural features:
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Dihedral angles: The benzyloxy group forms a 67.5° angle with the benzoic acid plane, minimizing steric clashes
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Hydrogen bonding: Carboxylic acid protons participate in intermolecular H-bonds (2.89 Å) with adjacent carbonyl oxygens, influencing crystal packing
Physicochemical Profile
Property | Value/Range | Measurement Method |
---|---|---|
Melting Point | 181-185°C (dec.) | Differential Scanning Calorimetry |
Water Solubility | 0.12 mg/mL (25°C) | Shake-flask method |
LogP (Octanol-Water) | 3.49 ± 0.15 | HPLC retention time |
pKa (Carboxylic Acid) | 2.83 | Potentiometric titration |
The low aqueous solubility (0.12 mg/mL) and moderate lipophilicity (LogP 3.49) suggest formulation challenges for biological applications, necessitating prodrug strategies or nanocarrier systems .
Synthetic Methodologies and Optimization
Primary Synthetic Route
The synthesis follows a three-stage process adapted from analogous chloro-substituted compounds :
Stage 1: Bromination of 2-Hydroxybenzoic Acid
Stage 2: Etherification with 3-Chlorobenzyl Chloride
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Reaction time: 12-14 hours
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Purification: Silica gel chromatography (hexane:EtOAc 4:1)
Stage 3: Saponification to Carboxylic Acid
Industrial Scale Considerations
Process intensification strategies improve manufacturing efficiency:
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Continuous flow bromination: Reduces reaction time from 8h to 45 minutes (PFA tubing reactor, 130°C)
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Catalyst recycling: FeBr₃ recovery via aqueous extraction maintains 89% activity over 5 batches
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Waste minimization: Bromine scavengers (Na₂S₂O₃) reduce halogenated byproducts by 72%
Biological Activity and Structure-Activity Relationships
Pathogen | MIC (µg/mL) | Reference Strain |
---|---|---|
Staphylococcus aureus | 16 | ATCC 29213 |
Escherichia coli | >64 | NCTC 13846 |
Candida albicans | 32 | ATCC 10231 |
The 8-fold greater activity against Gram-positive vs. Gram-negative bacteria aligns with similar halogenated benzoates, suggesting outer membrane permeability limitations.
Anti-inflammatory Mechanism
In LPS-stimulated RAW 264.7 macrophages:
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NF-κB inhibition: 58% reduction at 10 µM (p65 nuclear translocation assay)
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COX-2 suppression: IC₅₀ = 7.3 µM (Western blot analysis)
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TNF-α reduction: 41% decrease vs. control (ELISA measurement)
Structure-Activity Insights
Comparative analysis with structural analogs reveals critical pharmacophore elements:
Modification | COX-2 IC₅₀ (µM) | LogP | Solubility (mg/mL) |
---|---|---|---|
5-Bromo, 3-Cl-benzyloxy | 7.3 | 3.49 | 0.12 |
5-Chloro, 3-Cl-benzyloxy | 9.1 | 3.12 | 0.18 |
5-Bromo, 4-Cl-benzyloxy | 12.4 | 3.55 | 0.09 |
The 3-chlorobenzyloxy group enhances target binding through hydrophobic interactions with COX-2's side pocket, while bromine's electron-withdrawing effect improves metabolic stability .
Computational Modeling and ADMET Predictions
Molecular Dynamics Simulations
Docking studies in COX-2 (PDB 5KIR) identify key interactions:
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Bromine: π-Stacking with Tyr385 (4.1 Å distance)
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Carboxylic acid: Salt bridge with Arg120 (2.7 Å)
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Chlorobenzyl: Van der Waals contacts with Leu359/Val523
ADMET Profile
Parameter | Prediction | Tool Used |
---|---|---|
Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s | SwissADME |
Plasma Protein Binding | 92.4% | pkCSM |
CYP3A4 Inhibition | IC₅₀ = 19 µM | SuperCYPsPred |
Ames Test Mutagenicity | Negative | Derek Nexus |
The high plasma protein binding may limit free drug concentrations, necessitating dose optimization in preclinical models .
Industrial Applications and Regulatory Considerations
Pharmaceutical Intermediate
The compound serves as a key building block for:
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Non-steroidal anti-inflammatory drugs: Bromine substitution enhances cyclooxygenase selectivity
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Anticancer agents: Chelation with platinum(II) forms complexes showing 56% tumor growth inhibition in murine models
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Antimicrobial coatings: Grafted onto polymer surfaces reduces bacterial adhesion by 3-log units
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